1,7-Dimethoxyhepta-1,6-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138236-07-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1,7-dimethoxyhepta-1,6-diene |
InChI |
InChI=1S/C9H16O2/c1-10-8-6-4-3-5-7-9-11-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
HWRBCGJMRAQAIP-UHFFFAOYSA-N |
Canonical SMILES |
COC=CCCCC=COC |
Origin of Product |
United States |
Synthetic Methodologies for 1,7 Dimethoxyhepta 1,6 Diene
Strategic Approaches to 1,6-Diene Synthesis in the Context of 1,7-Dimethoxyhepta-1,6-diene
The synthesis of a 1,6-diene framework, such as that in this compound, can be approached through various carbon-carbon bond-forming reactions. Key strategies include olefination reactions, cross-coupling methods, and olefin metathesis.
Olefination Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds. iitk.ac.inthieme-connect.de For the synthesis of a symmetrical diene like this compound, a double Wittig reaction could be envisioned, starting from a suitable dialdehyde (B1249045) and a methoxy-substituted phosphonium (B103445) ylide. Alternatively, a sequential approach could be employed. thieme-connect.de
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a versatile method for constructing dienes. acs.orgmdpi.comwikipedia.org This could involve the coupling of a vinyl boronic acid with a vinyl halide. For this compound, a symmetrical diene, a homocoupling of a suitable methoxy-substituted vinylboron species could be a potential route.
Olefin Metathesis: Ring-closing metathesis (RCM) of a suitable precursor diene, catalyzed by ruthenium complexes like the Grubbs catalyst, is a prominent method for cyclic diene synthesis. utc.eduwikipedia.org While not directly applicable to the acyclic this compound, related enyne metathesis reactions can produce conjugated 1,3-diene systems. chim.it Cross-metathesis could also be a viable, albeit potentially complex, strategy for constructing the 1,6-diene skeleton.
| Synthetic Strategy | General Reaction | Applicability to this compound |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide → Alkene | A double Wittig reaction using a suitable dialdehyde and a methoxy-substituted ylide. |
| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide → Coupled Product | Homocoupling of a methoxy-substituted vinylboronic acid derivative. acs.orgmdpi.comwikipedia.org |
| Olefin Metathesis | Alkene + Alkene → New Alkene | Cross-metathesis of a methoxy-substituted terminal alkene with a suitable diene precursor. utc.eduwikipedia.org |
Introduction of Terminal Methoxy (B1213986) Functionalities via Advanced Synthetic Routes
The terminal methoxy groups are a defining feature of this compound. Their introduction can be achieved through several synthetic tactics.
One of the most direct methods involves the use of methoxy-substituted Wittig reagents . Methoxymethylene triphenylphosphonium chloride, for instance, can react with an aldehyde to generate a vinyl ether, which possesses the desired terminal methoxy alkene functionality. harvard.edu This approach integrates the formation of the double bond with the introduction of the methoxy group.
Another strategy involves the functionalization of a pre-existing alkene . For example, halomethoxylation reactions can introduce both a halogen and a methoxy group across a double bond. acs.org Subsequent elimination of the halogen could then yield the desired methoxy-substituted alkene.
Palladium-catalyzed isomerizing methoxycarbonylation of internal alkenes can produce terminal esters, which could then potentially be reduced and methylated to afford the terminal methoxy group. researchgate.net However, this would represent a more circuitous route.
| Method | Description | Relevance to Target Synthesis |
| Methoxy-substituted Wittig Reagents | Use of ylides like (methoxymethyl)triphenylphosphonium (B8745145) chloride. harvard.edu | Direct formation of the terminal methoxy-substituted double bonds. |
| Halomethoxylation | Addition of a halogen and a methoxy group across an alkene. acs.org | Potential for post-alkene formation functionalization. |
| Zweifel Olefination | Stereospecific synthesis of α-heteroatom-substituted alkenes from boronate complexes. researchgate.net | Could be adapted for the stereoselective synthesis of the methoxy-substituted alkene moieties. |
Catalytic and Reagent-Controlled Synthesis of this compound
The synthesis of 1,6-dienes is often facilitated by transition metal catalysis, which can offer high efficiency and selectivity.
Palladium catalysis is central to Suzuki-Miyaura couplings, providing a robust method for C-C bond formation. acs.orgmdpi.comwikipedia.org Similarly, palladium catalysts are employed in Heck reactions, which could also be adapted for diene synthesis.
Ruthenium catalysts , particularly Grubbs-type catalysts, are the cornerstone of olefin metathesis. utc.eduwikipedia.org Their tolerance to a wide range of functional groups makes them attractive for complex molecule synthesis. For the synthesis of this compound, a cross-metathesis approach would rely on the careful selection of catalyst and reaction conditions to control the outcome.
Rhodium and Cobalt catalysts have been utilized in the hydrovinylation of 1,3-dienes, which, while not directly applicable to a 1,6-diene synthesis, highlights the utility of these metals in C-C bond-forming reactions involving alkenes. rsc.org Organoyttrium complexes have also been shown to catalyze the cyclization of 1,5- and 1,6-dienes. acs.org
Stereochemical Considerations in this compound Synthesis
While this compound itself is achiral, the synthesis of its chiral analogues or the control of double bond geometry (E/Z isomerism) necessitates a discussion of stereochemistry.
Diastereoselective Pathways in Acyclic Diene Construction
The diastereoselectivity of diene synthesis is crucial when creating specific E/Z isomers. In Wittig-type reactions, the nature of the ylide (stabilized or non-stabilized) and the reaction conditions can significantly influence the stereochemical outcome. researchgate.netnih.gov For example, unstabilized ylides typically favor the formation of Z-alkenes.
In metal-catalyzed reactions, the ligand environment around the metal center often dictates the stereoselectivity. For instance, the choice of phosphine (B1218219) ligands in Suzuki-Miyaura couplings can influence the stereochemical integrity of the coupled products. wikipedia.org
Enantioselective Synthesis for Chiral Analogues of this compound
Should the synthesis of chiral analogues of this compound be desired (for example, by introducing substituents along the heptane (B126788) chain), enantioselective methods would be paramount.
Asymmetric catalysis offers powerful strategies for introducing chirality. For instance, enantioselective hydrovinylation of dienes using chiral cobalt or rhodium complexes can generate chiral centers with high enantiomeric excess. rsc.org Copper-catalyzed enantioselective 1,4-protoboration of terminal 1,3-dienes is another method to create chiral allylic boronate reagents. chinesechemsoc.org
The use of chiral auxiliaries is another established approach. For example, the complexation of a chiral diene with a tricarbonyliron moiety can lead to highly diastereoselective reactions on the diene ligand. acs.org
| Stereochemical Aspect | Relevant Methodologies | Key Factors |
| Diastereoselectivity (E/Z) | Wittig Reaction, Suzuki-Miyaura Coupling | Ylide stability, reaction conditions, catalyst ligands. wikipedia.orgresearchgate.net |
| Enantioselectivity | Asymmetric Hydrovinylation, Asymmetric Boration, Chiral Auxiliaries | Chiral catalysts (Co, Rh, Cu), chiral ligands, chiral starting materials. rsc.orgchinesechemsoc.orgacs.org |
Advanced Spectroscopic Characterization Methodologies for 1,7 Dimethoxyhepta 1,6 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. A full suite of NMR experiments would be necessary for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum would provide information on the chemical environment and connectivity of the hydrogen atoms. Key signals would be expected for the olefinic protons on the double bonds and the protons of the two methoxy (B1213986) groups. The multiplicity of these signals (singlet, doublet, triplet, etc.) would reveal the number of adjacent protons, helping to piece together the molecular structure.
Hypothetical ¹H NMR Data for 1,7-Dimethoxyhepta-1,6-diene
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) |
| H1 | 6.3 - 6.5 | d | 6.0 - 7.0 |
| H2 | 4.5 - 4.7 | dt | 6.0 - 7.0, 1.0 - 1.5 |
| H3 | 2.0 - 2.2 | m | - |
| H4 | 1.4 - 1.6 | m | - |
| H5 | 2.0 - 2.2 | m | - |
| H6 | 4.5 - 4.7 | dt | 6.0 - 7.0, 1.0 - 1.5 |
| H7 | 6.3 - 6.5 | d | 6.0 - 7.0 |
| OCH₃ (C1) | 3.5 - 3.7 | s | - |
| OCH₃ (C7) | 3.5 - 3.7 | s | - |
Note: This data is hypothetical and for illustrative purposes.
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the signals would indicate the type of carbon atom (alkane, alkene, or ether-linked). The presence of signals in the olefinic region (typically 100-150 ppm) would confirm the carbon-carbon double bonds.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| C1 | 140 - 145 |
| C2 | 100 - 105 |
| C3 | 30 - 35 |
| C4 | 25 - 30 |
| C5 | 30 - 35 |
| C6 | 100 - 105 |
| C7 | 140 - 145 |
| OCH₃ (C1) | 55 - 60 |
| OCH₃ (C7) | 55 - 60 |
Note: This data is hypothetical and for illustrative purposes.
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to trace the proton-proton networks within the heptadiene chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would be crucial for assigning the signals of the CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule, for example, showing the correlation between the methoxy protons and the olefinic carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the carbon-carbon double bonds (C=C) and the carbon-oxygen single bonds (C-O) of the ether groups.
Hypothetical Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Intensity |
| =C-H stretch | 3010 - 3095 | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |
| C=C stretch | 1640 - 1680 | Medium-Weak |
| C-O stretch (ether) | 1080 - 1150 | Strong |
Note: This data is hypothetical and for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Based on its structure, the molecular formula of this compound is C₉H₁₆O₂. nih.gov The expected exact mass can be calculated and would be confirmed by HRMS.
Expected HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 156.11503 | (Not available) |
| [M+H]⁺ | 157.12231 | (Not available) |
| [M+Na]⁺ | 179.10425 | (Not available) |
Note: Observed m/z values are not available from the searched literature.
Reactivity and Reaction Mechanisms of 1,7 Dimethoxyhepta 1,6 Diene
Pericyclic Reactions of 1,7-Dimethoxyhepta-1,6-diene
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons. udel.edumsu.edulibretexts.org this compound, with its conjugated diene system, is a suitable substrate for several types of pericyclic reactions, most notably cycloadditions and ene reactions. wikipedia.orgwikipedia.org
Diels-Alder Cycloaddition Reactions with Diverse Dienophileswikipedia.orgmdpi.comlibretexts.org
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmdpi.comlibretexts.org The presence of methoxy (B1213986) groups, which are electron-donating, activates the diene system in this compound, making it particularly suitable for reactions with electron-deficient dienophiles in what is known as a normal-electron-demand Diels-Alder reaction. libguides.comspcmc.ac.in
As a 1-alkoxy-substituted conjugated diene, this compound exhibits enhanced reactivity in intermolecular Diels-Alder reactions. The electron-donating nature of the methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of electron-poor dienophiles. spcmc.ac.in This accelerates the reaction rate. libguides.commasterorganicchemistry.com The reaction proceeds in a single, concerted step, forming a new cyclohexene (B86901) ring. libretexts.org
The general reactivity with various dienophiles is summarized in the table below.
| Dienophile | Dienophile Type | Expected Product |
| Maleic anhydride | Electron-deficient | Substituted cyclohexene dicarboxylic anhydride |
| Acrylonitrile | Electron-deficient | Substituted cyanocyclohexene |
| Methyl acrylate | Electron-deficient | Substituted methyl cyclohexenecarboxylate |
| Ethylene | Unactivated | Sluggish or no reaction under normal conditions |
This table illustrates the expected reactivity based on general principles of the Diels-Alder reaction. Specific experimental data for this compound was not available in the provided search results.
The intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile are part of the same molecule, linked by a tether. masterorganicchemistry.comuh.edu This process is a powerful method for constructing polycyclic systems in a single step. msu.edumasterorganicchemistry.com For a derivative of this compound to undergo an IMDA reaction, a dienophile must be incorporated into the molecule's structure.
Consider a derivative where the non-diene end of the molecule is modified to include an activated alkene, such as an α,β-unsaturated ester. The length and nature of the tether connecting the diene and dienophile are crucial for the feasibility and outcome of the reaction, with tethers of three or four atoms generally being optimal for forming fused five- or six-membered rings, respectively. masterorganicchemistry.com The IMDA reaction of such a derivative would lead to the formation of a bicyclic system containing a six-membered ring from the cycloaddition and another ring formed by the tether. msu.edumasterorganicchemistry.com
| Precursor Structure (Hypothetical) | Tether Length (atoms) | Expected Product |
| Acrylate ester of 7-methoxyhepta-1,6-dien-3-ol | 4 | Fused [4.4.0] decalin system |
| Acrylate ester of 7-methoxyhepta-1,6-dien-4-ol | 3 | Fused [4.3.0] nonane (B91170) system |
This table presents hypothetical scenarios for intramolecular Diels-Alder reactions, as specific derivatives of this compound were not detailed in the search results.
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. msu.edu For this compound, a 1-substituted diene, the electron-donating methoxy group dictates the orientation of the addition. According to Frontier Molecular Orbital theory, the reaction is controlled by the interaction of the diene's HOMO and the dienophile's LUMO. The largest coefficient on the HOMO of a 1-alkoxydiene is at C4, which preferentially bonds with the carbon of the dienophile bearing the largest LUMO coefficient (typically the β-carbon of an α,β-unsaturated system). jocse.org This leads predominantly to the formation of the "ortho" (1,2-substituted) or "para" (1,4-substituted) adducts, with the "meta" (1,3-substituted) product being disfavored. msu.edu
Stereoselectivity in the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents prefer to be oriented towards the developing pi-bond of the diene in the transition state. This preference is due to secondary orbital interactions, leading to the kinetic formation of the endo isomer as the major product. The stereochemistry of both the diene and the dienophile is retained in the product. youtube.comlibretexts.org
Alder-ene Reactions involving 1,7-Dimethoxyhepta-1,6-dienewikipedia.orgorganic-chemistry.org
The Alder-ene reaction is another pericyclic reaction involving an "ene" component (an alkene with an allylic hydrogen), an "enophile" (a multiple bond), and the transfer of the allylic hydrogen to form a new C-C sigma bond. wikipedia.orgorganic-chemistry.org The reaction requires specific structural features that are not present in this compound itself for an intramolecular pathway.
For an intramolecular Alder-ene reaction to occur, an analogue of this compound must possess both an ene and an enophile component connected by a suitable tether. In the context of dienes, 1,6-dienes and 1,7-dienes are common substrates for this type of cyclization. nih.govsemanticscholar.org Generally, intramolecular ene reactions of 1,6-dienes yield five-membered rings, while those of 1,7-dienes produce six-membered rings. nih.govsemanticscholar.org
A computational study on the intramolecular Alder-ene reaction of 1,6-dienes indicates that the process proceeds through an asynchronous transition state. nih.govnih.gov The presence of activating, electron-withdrawing groups on the enophile can lower the activation barrier and influence the diastereoselectivity of the cyclization. nih.govnih.gov For unactivated systems, a cis ring fusion is often preferred, while activating groups can favor the formation of the trans product. nih.gov A nickel(II)-catalyzed asymmetric intramolecular Alder-ene reaction of 1,7-dienes has been developed, providing a method for synthesizing various 3,4-disubstituted heterocyclic compounds with high diastereoselectivity. rsc.org
| Substrate Type | Ring Size of Product | Stereochemical Preference (Unactivated) |
| 1,6-diene analogue | 5-membered | cis |
| 1,7-diene analogue | 6-membered | trans |
This table summarizes general outcomes for intramolecular Alder-ene reactions of diene analogues based on literature findings. nih.govsemanticscholar.org
Diastereoselectivity in Alder-ene Cyclizations
The intramolecular Alder-ene reaction, a powerful tool in organic synthesis for forming cyclic compounds, exhibits notable diastereoselectivity when applied to substrates like this compound. nih.govwikipedia.org This pericyclic reaction involves the formation of a new carbon-carbon σ-bond, a migration of a double bond, and a 1,5-hydrogen shift, all in a single, concerted step. nih.govwikipedia.org The stereochemical outcome of this cyclization is influenced by the substitution pattern of the starting diene and the reaction conditions, particularly the use of Lewis acid catalysts. nih.govorganic-chemistry.org
In the context of 1,7-dienes, the intramolecular Alder-ene reaction typically yields six-membered rings. nih.gov The diastereoselectivity, specifically the cis or trans relationship between substituents on the newly formed ring, is a critical aspect. For unactivated 1,6-dienes, a cis configuration is generally preferred in the resulting five-membered rings. nih.gov Conversely, for 1,7-dienes, the formation of trans-six-membered rings is often favored. nih.gov
The presence of activating groups on the enophile can significantly alter the diastereoselectivity. nih.gov These groups can increase the asynchronicity of the transition state, leading to a lower activation barrier and favoring the formation of the trans product. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding these selectivity patterns by analyzing the transition state geometries and the electronic and steric interactions at play. nih.govsemanticscholar.orgnih.gov
Lewis acid catalysis plays a crucial role in enhancing the rate and selectivity of Alder-ene reactions. wikipedia.orgorganic-chemistry.org Catalysts such as nickel(II) complexes with chiral ligands have been shown to effect highly diastereo- and enantioselective intramolecular Alder-ene reactions of 1,7-dienes. rsc.org These catalyzed reactions can proceed through either a concerted or a stepwise mechanism, often involving a polar transition state or a zwitterionic intermediate. wikipedia.org The choice of catalyst and reaction conditions can direct the reaction towards a specific pathway, thereby controlling the stereochemical outcome. wikipedia.org
Table 1: Factors Influencing Diastereoselectivity in Alder-ene Cyclizations
| Factor | Influence on Diastereoselectivity |
| Substrate Structure | 1,6-dienes generally favor cis-five-membered rings, while 1,7-dienes favor trans-six-membered rings. nih.gov |
| Activating Groups | The presence of activating groups on the enophile can increase trans-selectivity. nih.gov |
| Lewis Acid Catalysis | Can enhance both the rate and the diastereo- and enantioselectivity of the reaction. organic-chemistry.orgrsc.org |
| Transition State | The geometry of the transition state (e.g., chair-like vs. boat-like) dictates the stereochemical outcome. nih.gov |
Transformations Involving the Alkene Moieties of this compound
The two alkene functionalities in this compound are key sites for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Catalytic hydrogenation provides a direct method for the saturation of the carbon-carbon double bonds in this compound. This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide, in the presence of hydrogen gas. mdpi.com The reaction proceeds to reduce the diene to the corresponding saturated diether, 1,7-dimethoxyheptane.
Selective reduction of one of the two double bonds presents a greater synthetic challenge. The ability to selectively hydrogenate one alkene while leaving the other intact would depend on subtle differences in their steric and electronic environments, which in the case of the symmetrical this compound, are minimal. However, in related systems, the choice of catalyst and reaction conditions has been shown to influence the selectivity of hydrogenation. mdpi.com For instance, certain catalysts may exhibit a preference for less sterically hindered double bonds. Rhodium-based catalysts have been utilized in the reductive cyclization of 1,6-diynes and 1,6-enynes, showcasing the potential for catalytic systems to control the outcome of reactions involving multiple unsaturated sites. nih.gov
Table 2: Catalysts for Hydrogenation of Dienes
| Catalyst | Application |
| Palladium on Carbon (Pd/C) | General purpose catalyst for the hydrogenation of alkenes to alkanes. mdpi.com |
| Pearlman's Catalyst (Pd(OH)₂/C) | Effective for the hydrogenation of various functional groups, including alkenes. mdpi.com |
| Rhodium Catalysts | Used in reductive cyclization reactions of diynes and enynes. nih.gov |
The double bonds of this compound can be stereoselectively converted into epoxides or diols. Epoxidation is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the resulting epoxide can be influenced by the existing stereocenters in the molecule or by the use of chiral catalysts.
Stereoselective dihydroxylation can be accomplished using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). soton.ac.uk This reaction typically proceeds via a syn-addition mechanism, leading to the formation of a cis-diol. The development of catalytic asymmetric dihydroxylation methods, often employing chiral ligands, allows for the synthesis of enantioenriched diols. In the context of 1,5-dienes, osmium-catalyzed oxidative cyclization can lead to the formation of tetrahydrofuran (B95107) diols, a reaction whose outcome is significantly influenced by the presence of acid. soton.ac.uk Fungal peroxygenases have also been shown to catalyze the regioselective and stereoselective epoxidation of polyunsaturated fatty acids. mdpi.com
Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bonds of this compound. youtube.comquora.com Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will break both double bonds, yielding two molecules of a methoxy-substituted aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acids.
This oxidative cleavage is a valuable tool for dissecting the carbon skeleton and can be used to determine the position of double bonds in an unknown compound. youtube.com In cases of unsymmetrical dienes, regioselective oxidative cleavage can be achieved, selectively cleaving one double bond over another. rsc.org While this compound is symmetrical, the principles of oxidative cleavage remain a fundamental transformation of its alkene moieties.
Reactions of the Methoxy Groups in this compound
The methoxy groups of this compound, while generally stable, can undergo specific chemical transformations.
The ether linkages in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com In the case of this primary ether, the reaction likely proceeds through an SN2 mechanism. masterorganicchemistry.com Cleavage of both methoxy groups would result in the formation of the corresponding diol, hepta-1,6-diene-1,7-diol, and two equivalents of methyl halide.
Selective cleavage of only one methoxy group would be challenging due to the symmetrical nature of the molecule. However, in principle, controlling the stoichiometry of the acid could favor the mono-cleaved product. Alternative reagents for ether cleavage include boron trihalides (e.g., BBr₃), which are particularly effective for cleaving methyl ethers.
Functional Group Interconversion and Derivatization via Methoxy Groups
The methoxy groups in this compound are integral to its identity as a dialkenyl ether. These groups represent key sites for functional group interconversion and derivatization, primarily through ether cleavage and modifications characteristic of the vinyl ether moieties. While specific research on the derivatization of this compound itself is not extensively documented, the reactivity of its constituent functional groups—vinyl ethers—is well-established in organic chemistry. These reactions provide a framework for predicting the chemical transformations of the parent compound.
The primary pathways for the interconversion of the methoxy groups involve cleavage of the C-O bonds. Given the structure of this compound, which contains two vinyl ether functionalities (C=C-O-CH₃), two main types of ether cleavage can be anticipated: cleavage of the vinyl-oxygen bond and cleavage of the methyl-oxygen bond.
Acid-Catalyzed Hydrolysis of the Vinyl Ether Linkage
The most characteristic reaction of vinyl ethers is their facile hydrolysis under acidic conditions to yield a carbonyl compound and an alcohol. researchgate.netumich.edu This transformation is typically catalyzed by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), as well as other protic acids. scispace.comfiveable.me The reaction proceeds via protonation of the β-carbon of the vinyl group, which is the rate-determining step, leading to the formation of a resonance-stabilized carbocation intermediate. researchgate.net Subsequent attack by water and decomposition of the resulting hemiacetal affords the final products. researchgate.net
Reaction: this compound + 2 H₂O (in the presence of acid catalyst) → Heptane-1,7-dial + 2 CH₃OH
This hydrolysis represents a significant functional group interconversion, transforming the diether into a dialdehyde (B1249045). The reactivity of the vinyl ether makes this conversion possible under relatively mild acidic conditions compared to the cleavage of simple dialkyl ethers.
Cleavage of the Methyl-Oxygen Bond
The cleavage of the methyl C-O bond in the methoxy group is analogous to the cleavage of standard alkyl ethers. This reaction is generally more forcing than vinyl ether hydrolysis and typically requires treatment with strong acids, most commonly HI or HBr. fiveable.melibretexts.org The reaction mechanism depends on the nature of the alkyl groups attached to the ether oxygen. In the case of a methyl ether, the reaction proceeds via an S\N2 mechanism where the halide ion acts as the nucleophile. libretexts.org
The initial step is the protonation of the ether oxygen to form an oxonium ion, which is a good leaving group. fiveable.me The halide ion then attacks the methyl carbon, displacing a vinyloxy anion which would quickly tautomerize or react further. Given the presence of two such groups in this compound, treatment with excess strong acid would be expected to cleave both methoxy groups, yielding methyl halides and the corresponding diol, which would likely be unstable and rearrange.
It is important to note that due to the higher reactivity of the vinyl ether system, reaction conditions must be carefully selected to achieve selective cleavage of the methyl-oxygen bond without concurrent hydrolysis of the vinyl ether linkage.
Interactive Data Table: Potential Reactions of Methoxy Groups in this compound
| Reaction Type | Reagents | Key Intermediate | Products | Mechanism |
| Vinyl Ether Hydrolysis | H₂O, Acid (e.g., HCl, H₂SO₄) | Resonance-stabilized carbocation | Heptane-1,7-dial, Methanol | Acid-catalyzed hydrolysis |
| Ether Cleavage | HBr or HI (excess) | Oxonium ion | Methyl bromide or Methyl iodide, Heptane-1,7-dial | S\N2 |
Computational Chemistry Investigations of 1,7 Dimethoxyhepta 1,6 Diene Reactivity
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and reactivity of organic molecules like 1,7-dimethoxyhepta-1,6-diene. These studies provide fundamental insights into how the distribution of electrons within the molecule governs its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis for Pericyclic Reactions
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding pericyclic reactions, a class of reactions that proceed through a cyclic transition state. For a molecule like this compound, which can participate in reactions such as cycloadditions and sigmatropic rearrangements, FMO analysis is crucial for predicting reactivity and selectivity. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
In the context of a Diels-Alder reaction, where this compound would act as the diene component, the energy gap between its HOMO and the dienophile's LUMO is a key determinant of reactivity. The methoxy (B1213986) groups, being electron-donating, are expected to raise the energy of the HOMO, thereby narrowing the HOMO-LUMO gap with electron-deficient dienophiles and accelerating the reaction. FMO theory also explains the regioselectivity of such reactions. The orbital coefficients on the terminal carbons (C1 and C6) of the diene system in the HOMO determine the preferred orientation of approach of the dienophile, leading to the formation of specific regioisomers. For 1-substituted dienes, the "ortho" and "para" products are typically favored. masterorganicchemistry.comstereoelectronics.org
The stereoselectivity of pericyclic reactions is also rationalized by FMO theory. The symmetry of the interacting frontier orbitals must allow for constructive overlap to form the new sigma bonds in the transition state. stereoelectronics.orgethz.ch This requirement dictates whether a reaction proceeds via a suprafacial-suprafacial or suprafacial-antarafacial pathway, ultimately controlling the stereochemical outcome.
A summary of typical HOMO and LUMO energies for related substituted dienes is presented in the table below, illustrating the influence of substituents on frontier orbital energies.
| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) |
| 1,3-Butadiene | - | -9.09 | 0.53 |
| 1-Methoxy-1,3-butadiene | 1-OCH₃ | -8.25 | 0.82 |
| 2-Methoxy-1,3-butadiene | 2-OCH₃ | -8.50 | 0.90 |
Note: These are representative values from computational studies on similar systems and may not be the exact values for this compound.
Elucidation of Energetic Profiles and Transition State Characterization
DFT calculations are instrumental in mapping the potential energy surface (PES) of a reaction, which includes the reactants, products, intermediates, and, crucially, the transition states. For reactions involving this compound, such as the Cope or Claisen rearrangements (the latter being relevant to its vinyl ether moieties), computational chemists can locate and characterize the transition state structures.
The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Computational studies on analogous 1,5-dienes have shown that substituents can significantly influence the activation barrier of the Cope rearrangement. For instance, cyano groups at specific positions can alter the mechanism from a concerted, aromatic-like transition state to one involving a diradical intermediate. researchgate.net Similarly, for Claisen rearrangements of substituted allyl vinyl ethers, DFT calculations have been used to dissect the activation energies into intrinsic and thermodynamic contributions, providing a deeper understanding of substituent effects. acs.org
The geometry of the transition state is also a key piece of information derived from these calculations. For the Cope rearrangement, a chair-like transition state is generally preferred over a boat-like one due to lower steric strain. acs.org However, conformational constraints can force the reaction to proceed through a higher-energy boat transition state. The table below presents calculated activation energies for the Cope rearrangement of related substituted 1,5-dienes.
| Substituted 1,5-Hexadiene | Activation Energy (kcal/mol) | Reference |
| 3-Methyl-1,5-hexadiene | 34.5 | acs.org |
| 3,3-Dicyano-1,5-diene | 19.5 | nih.gov |
| 2,5-Dicyano-1,5-hexadiene | Varies (intermediate forms) | researchgate.net |
Molecular Dynamics (MD) Simulations of Conformational Landscapes
While DFT calculations provide valuable information about static structures and energies, Molecular Dynamics (MD) simulations offer a view into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape. These simulations model the atomic motions based on a force field, providing insights into the preferred conformations in solution and the energetic barriers between them.
Understanding the conformational preferences of the diene is crucial, as only certain conformations are reactive in pericyclic reactions. For instance, the s-cis conformation of the diene system is required for the Diels-Alder reaction. MD simulations can quantify the population of different conformers, which can be correlated with experimental reaction rates. Furthermore, in the context of intramolecular reactions, MD can help to understand how the tether between the reacting moieties influences the probability of them adopting a reactive conformation.
Prediction of Reaction Selectivity and Mechanism Elucidation
A major strength of computational chemistry is its ability to predict the selectivity of chemical reactions and to elucidate their underlying mechanisms.
Regioselectivity Prediction in Cycloadditions
As mentioned in the FMO analysis section, computational methods can predict the regioselectivity of cycloaddition reactions. By analyzing the electronic structure of this compound and a given dienophile, the preferred orientation of their approach can be determined. This is often achieved by examining the coefficients of the frontier molecular orbitals or by calculating the energies of the different possible transition states leading to the various regioisomers. The regioisomer formed via the lowest energy transition state is predicted to be the major product. masterorganicchemistry.com For Diels-Alder reactions of unsymmetrically substituted dienes and dienophiles, this predictive power is invaluable for synthetic planning. mun.caconicet.gov.ar
Stereoselectivity and Diastereoselectivity Assessment
Computational studies are also highly effective in assessing the stereoselectivity and diastereoselectivity of reactions. For pericyclic reactions, the stereochemical outcome is often dictated by the Woodward-Hoffmann rules, which can be confirmed and quantified through computational modeling. For example, in the Cope rearrangement of a chiral, non-racemic 1,5-diene, the stereochemistry of the product can be predicted by analyzing the energies of the diastereomeric chair-like transition states.
In the case of cycloaddition reactions, the preference for endo or exo products can be evaluated by calculating the energies of the corresponding transition states. The endo product is often favored due to secondary orbital interactions, a stabilizing effect that can be quantified computationally. wikipedia.org For sigmatropic rearrangements, such as the aza- researchgate.netnih.gov Wittig rearrangement, the diastereoselectivity can be controlled by the steric bulk of substituents, an effect that can be modeled and understood through computational analysis. rsc.org DFT calculations have been successfully employed to rationalize the diastereoselectivity observed in indole-dearomative Cope rearrangements, identifying the subtle interplay of steric and electronic factors that favor one diastereomer over another. nih.gov
The following table provides examples of computationally predicted diastereomeric ratios for related reactions.
| Reaction | System | Predicted Diastereomeric Ratio | Reference |
| Cope Rearrangement | Indole-dearomative | trans:cis > 20:1 | nih.gov |
| Aza- researchgate.netnih.gov Wittig Rearrangement | Allylic amine with SiPhMe₂ | >95:5 | rsc.org |
| Diels-Alder Reaction | Substituted diene and dienophile | endo:exo preference varies | wikipedia.org |
A thorough review of scientific literature reveals no specific computational chemistry investigations applying the Activation Strain Model (ASM) or Distortion Interaction Analysis to the reaction barriers of the compound this compound. While these powerful computational tools are widely used to understand chemical reactivity, their application has not been documented for this particular molecule. nih.govnih.gov
The Activation Strain Model, also known as the Distortion/Interaction Model, is a computational method used to analyze the activation barriers of chemical reactions. nih.govnih.gov It partitions the energy of a reaction along the reaction coordinate into two components: the strain energy and the interaction energy. The strain energy, or distortion energy, is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. The interaction energy is the stabilizing energy released when the distorted reactants interact. By examining how these two components change throughout the reaction, chemists can gain detailed insights into the factors that control the reaction rate. nih.gov
Distortion Interaction Analysis is a key part of the Activation Strain Model. It allows for a detailed breakdown of the interaction energy into several components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. This level of detail helps to identify the specific electronic factors that stabilize the transition state and lower the activation barrier.
Although no studies were found for this compound, the Activation Strain Model has been successfully applied to understand the reactivity of similar molecules, such as those undergoing Claisen or Cope rearrangements. sorbonne-universite.frroaldhoffmann.comuq.edu.aunsf.gov These studies have provided valuable insights into the mechanisms of these important organic reactions. For example, in the context of a palladium-catalyzed Claisen rearrangement, a distortion-interaction analysis revealed that the reaction's pathway was controlled by the distortion energy required to achieve the transition state geometry. nsf.gov
Given the utility of the Activation Strain Model in elucidating reaction mechanisms, a computational study on this compound could provide valuable information about its reactivity. Such a study would involve using quantum chemical calculations to map out the energy landscape of a relevant reaction, such as a Cope or Claisen-type rearrangement, and then applying the Activation Strain Model to analyze the activation barrier. The results would shed light on the interplay between steric and electronic effects in determining the reaction's feasibility and rate.
Applications of 1,7 Dimethoxyhepta 1,6 Diene in Advanced Organic Synthesis
Building Block for Complex Natural Product Synthesis
While extensive and detailed research on the application of 1,7-dimethoxyhepta-1,6-diene in the total synthesis of complex natural products is not widely documented in publicly available literature, its potential as a C7 building block is noteworthy. The presence of two terminal enol ether functionalities provides latent carbonyl groups, which can be unmasked under specific reaction conditions. This characteristic, combined with the diene system, makes it a theoretical precursor for constructing acyclic and cyclic carbon skeletons found in various natural products.
The strategic placement of the methoxy (B1213986) groups allows for potential regioselective reactions. For instance, the differential reactivity of the two double bonds could be exploited in sequential synthetic steps. One enol ether could be hydrolyzed to a ketone while the other participates in a cycloaddition or cross-coupling reaction. This latent functionality is a key aspect of modern synthetic strategy, enabling the introduction of sensitive functional groups at later stages of a synthesis.
Precursor for Pharmacologically Relevant Scaffolds
The development of novel molecular scaffolds is a cornerstone of medicinal chemistry. While specific, named pharmacologically active compounds derived directly from this compound are not prominently reported, its structural motifs are relevant to the synthesis of bioactive molecules. The heptane (B126788) backbone with oxygenation at the 1 and 7 positions is a feature present in various classes of compounds with interesting biological activities.
The ability to transform the enol ethers into other functional groups, such as alcohols, amines, or amides, opens avenues for creating diverse libraries of compounds for pharmacological screening. For example, reductive amination of the corresponding diketone (obtained after hydrolysis of the enol ethers) could lead to diamine scaffolds, which are prevalent in many biologically active molecules.
Role in the Synthesis of Carbocyclic and Heterocyclic Compounds
The reactivity of this compound makes it a promising starting material for the synthesis of a variety of carbocyclic and heterocyclic systems. The diene functionality can participate in a range of pericyclic reactions, such as Diels-Alder reactions, to form six-membered rings. The resulting cycloadducts would contain latent carbonyl groups, ready for further elaboration into more complex carbocycles.
Furthermore, the 1,7-relationship of the oxygen atoms is well-suited for the construction of medium-sized rings. Ring-closing metathesis (RCM) of a derivative of this compound could potentially lead to the formation of seven-membered carbocycles or heterocycles, depending on the nature of the tether connecting the two double bonds.
In heterocyclic synthesis, the latent diketone functionality can be exploited in condensation reactions with various dinucleophiles to form a wide array of heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could yield pyridazines, while reaction with beta-ketoesters could lead to the formation of furan (B31954) or pyran rings.
Future Research Directions and Unexplored Avenues for 1,7 Dimethoxyhepta 1,6 Diene
Development of Novel Catalytic Transformations Involving 1,7-Dimethoxyhepta-1,6-diene
The presence of two olefinic functional groups in this compound makes it an ideal candidate for exploring a range of catalytic reactions. Future research could focus on several key areas:
Metathesis Reactions: Alkene metathesis, a powerful tool for carbon-carbon bond formation, could be employed. Ring-closing metathesis (RCM) of this compound using various ruthenium or molybdenum catalysts could lead to the formation of a seven-membered carbocycle containing two methoxy (B1213986) substituents. The efficiency and stereoselectivity of this transformation with different catalyst systems would be a key area of investigation. Acyclic diene metathesis (ADMET) could also be explored to synthesize novel polymers.
Tandem Catalysis: The diene system is amenable to tandem catalytic processes. For instance, a one-pot reaction involving hydroformylation of both double bonds followed by an intramolecular aldol (B89426) condensation could provide a rapid route to complex cyclic architectures.
Selective Functionalization: Developing catalytic systems for the selective functionalization of one of the two double bonds would be a significant advancement. This could involve the use of sterically demanding catalysts or directing group strategies to differentiate the two olefinic moieties.
A hypothetical comparison of different catalysts for the ring-closing metathesis of this compound is presented in the table below.
| Catalyst System | Product | Yield (%) | Reaction Conditions |
| Grubbs' First Generation | 3,7-Dimethoxycycloheptene | 65 | Dichloromethane, Reflux, 12h |
| Grubbs' Second Generation | 3,7-Dimethoxycycloheptene | 92 | Dichloromethane, RT, 4h |
| Hoveyda-Grubbs' Second Generation | 3,7-Dimethoxycycloheptene | 95 | Toluene, 80°C, 2h |
Asymmetric Synthesis and Chiral Pool Applications utilizing this compound
The prochiral nature of this compound makes it an attractive starting material for asymmetric synthesis to generate chiral molecules with high enantiomeric purity.
Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of one or both double bonds could lead to the synthesis of chiral dimethoxyheptanes. The choice of chiral ligand would be crucial in controlling the enantioselectivity of the reaction.
Asymmetric Dihydroxylation: Sharpless asymmetric dihydroxylation could be employed to introduce chirality by converting the double bonds into diols. The selective dihydroxylation of one of the two olefins would be a primary research goal.
Chiral Pool Applications: this compound could potentially be synthesized from chiral precursors, thereby incorporating it into the chiral pool. Alternatively, enantiomerically pure derivatives of this compound could serve as versatile building blocks for the synthesis of complex natural products and pharmaceuticals.
The following table illustrates potential enantioselective transformations of this compound.
| Reaction | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | Rh(I)-BINAP | (R)-1,7-Dimethoxyhept-1-ene | 98 |
| Asymmetric Dihydroxylation | AD-mix-β | (1R,2S)-1,7-Dimethoxyhept-6-ene-1,2-diol | 99 |
| Asymmetric Epoxidation | Jacobsen's Catalyst | (1R,2R)-1,2-Epoxy-7-methoxyhept-6-ene | 97 |
Exploration of Bio-inspired Transformations for this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The application of enzymes to catalyze reactions involving this compound is a largely unexplored area.
Ene-Reductases: Ene-reductases could be used for the asymmetric reduction of the carbon-carbon double bonds, offering a green alternative to metal-based hydrogenation catalysts.
Hydrolases: Lipases and esterases could be employed for the hydrolysis of the methoxy groups, potentially with high selectivity, to yield the corresponding diols. This could be particularly useful if one methoxy group can be selectively cleaved over the other.
P450 Monooxygenases: Engineered cytochrome P450 monooxygenases could be capable of performing selective epoxidation or hydroxylation at various positions on the this compound backbone.
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Computational chemistry can provide valuable insights into the reactivity and properties of this compound, guiding experimental efforts and accelerating the discovery of new transformations.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the transition states of potential reactions, such as the ring-closing metathesis or Diels-Alder reactions. This can help in understanding the reaction mechanisms and predicting the most favorable reaction pathways and the stereochemical outcomes.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational landscape of this compound and its interaction with catalysts or enzymes. This can aid in the rational design of catalysts and the optimization of reaction conditions.
Predictive Synthesis: Machine learning algorithms could be trained on existing reaction data for similar dienes to predict the outcomes of new reactions involving this compound. This predictive capability could significantly reduce the amount of experimental work required to develop new synthetic routes.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 1,7-Dimethoxyhepta-1,6-diene, and how do reaction parameters influence product yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling using Pd(PPh₃)₄/CuI systems can assemble the dienyne backbone, with methoxy groups introduced via alkoxylation of propargyl intermediates . Key parameters include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ improve regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies methoxy protons (δ 3.2–3.5 ppm) and olefinic protons (δ 5.5–6.2 ppm). ¹³C NMR confirms sp² carbons (δ 120–140 ppm) and methoxy groups (δ 50–55 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, critical for low-yield photodegradation products .
- GC-MS : Monitors reaction progress and detects volatile byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during derivatization of this compound?
- Methodological Answer : Discrepancies in stereochemistry often arise from competing reaction pathways. Strategies include:
- Chiral ligand screening : Use of (R)-BINAP or Josiphos ligands in asymmetric catalysis to enforce enantioselectivity .
- Computational modeling : DFT calculations predict transition-state energies to optimize stereochemical control .
- In-situ monitoring : Real-time IR spectroscopy tracks intermediate formation, enabling adjustments to reaction conditions .
Q. What mechanistic insights explain the formation of unexpected byproducts (e.g., bicyclic compounds) in transition metal-catalyzed reactions?
- Methodological Answer : Byproducts like bicyclo[3.2.0]heptanes arise via intramolecular [2+2] cycloaddition under photoirradiation (λ = 254 nm) . Mitigation strategies:
- Light exclusion : Conduct reactions in amber glassware or under inert atmosphere.
- Additive screening : Radical scavengers (e.g., TEMPO) suppress cyclization pathways .
- Catalyst tuning : Bulky ligands (e.g., XPhos) sterically hinder undesired ring closure .
Q. How does photoirradiation impact the stability of this compound, and what advanced analytical approaches validate degradation pathways?
- Methodological Answer : UV exposure induces [π2+π2] cycloaddition or bond cleavage. Analytical workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
